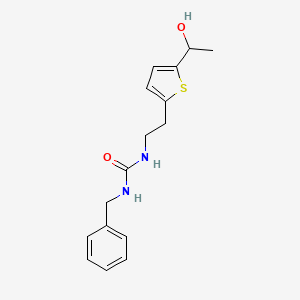

![molecular formula C13H17F3O2 B2375818 2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid CAS No. 1432681-80-5](/img/structure/B2375818.png)

2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

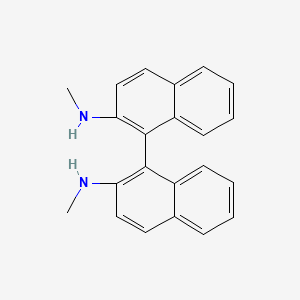

“2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid” is a compound that contains an adamantane cage, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons . The chemotherapeutic effectiveness of adamantane-based compounds was early explored after the discovery of amantadine and rimantadine as efficient medications for the control of Influenza A viral infections .

Synthesis Analysis

The synthesis of adamantane derivatives involves various methods. One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C13H17F3O2 . The adamantane molecule leads to easy sublimation due to the low intermolecular forces. Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For example, Baimuratov et al. investigated the isomerization mechanism for 1-[(E)-3-thiocyanoprop-1-en-1-yl]adamantane to 1-(1-isothiocyanoprop-2-en-1-yl)adamantane .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives

Research by Odyntsova (2017) focused on the synthesis of new esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids. These compounds exhibit high biological activity and can be intermediates for further chemical synthesis, highlighting the versatility of adamantan-1-yl derivatives in chemical research (Odyntsova, 2017).

Acidity and Reactivity Studies

Samet and Kass (2015) measured the DMSO pKa values for adamantane-like triols containing trifluoromethyl groups. They found that these compounds are similar or more acidic than acetic acid, which demonstrates the potential of these compounds in catalytic applications (Samet & Kass, 2015).

Pharmaceutical Research and Applications

Cytotoxic and Apoptotic Effects

Turk-Erbul et al. (2021) synthesized adamantan-1-carboxamido derivatives and evaluated their cytotoxicity and apoptosis-inducing effects. This study underlines the potential of adamantane derivatives in the development of new drugs (Turk-Erbul et al., 2021).

Anti-Influenza Agents

Pardali et al. (2019) reviewed the development of 1,2-annulated adamantane heterocyclic derivatives as potent agents against influenza A virus, showcasing the medicinal significance of adamantane derivatives (Pardali et al., 2019).

Chemical Transformations and Applications

Adamantylation of Pyrene

Wrona-Piotrowicz et al. (2020) disclosed the synthesis of pyrene-decorated adamantanes, emphasizing the potential of adamantane derivatives in creating fluorescent compounds and investigating their structural properties (Wrona-Piotrowicz et al., 2020).

Adamantane Derivatives in Molecular Docking

Al-Wahaibi et al. (2018) conducted a detailed structural analysis of adamantane derivatives, including molecular docking studies. This research contributes to understanding the interactions of adamantane derivatives at the molecular level (Al-Wahaibi et al., 2018).

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

Adamantane derivatives are known to undergo various chemical and catalytic transformations . The high reactivity of these compounds allows them to interact with various targets, leading to changes in their structure and function .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives are generally influenced by their unique structural properties .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Future Directions

Properties

IUPAC Name |

2-[3-(trifluoromethyl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3O2/c14-13(15,16)12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(17)18/h8-9H,1-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXYLRGKSQUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-80-5 |

Source

|

| Record name | 2-[3-(trifluoromethyl)adamantan-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

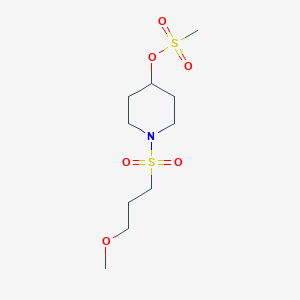

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)

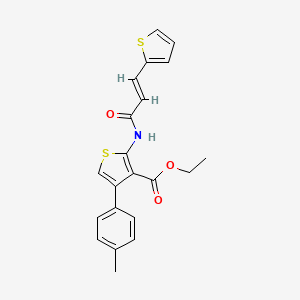

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)